Cas no 307542-06-9 (2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione)

2-(4-Ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a synthetic naphthoquinone derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a substituted amino group and piperidine moiety, offering versatility for further functionalization. The compound exhibits stability under standard conditions and may serve as a precursor for biologically active molecules or materials research.
2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione structure
307542-06-9 structure
商品名:2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
CAS番号:307542-06-9
MF:C23H24N2O3
メガワット:376.448266029358
CID:6259800
PubChem ID:2893420

2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione 化学的及び物理的性質

名前と識別子

    • 2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
    • 307542-06-9
    • 2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
    • F0708-0013
    • 2-((4-ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
    • AKOS001641693
    • 2-(4-ethoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
    • インチ: 1S/C23H24N2O3/c1-2-28-17-12-10-16(11-13-17)24-20-21(25-14-6-3-7-15-25)23(27)19-9-5-4-8-18(19)22(20)26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3
    • InChIKey: LUUNKBKVVOPXIS-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=CC=2C(C(=C1N1CCCCC1)NC1C=CC(=CC=1)OCC)=O

計算された属性

  • せいみつぶんしりょう: 376.17869263g/mol
  • どういたいしつりょう: 376.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 615
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 58.6Ų

2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0708-0013-10μmol
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0708-0013-5mg
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0708-0013-10mg
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0708-0013-40mg
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0708-0013-20μmol
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0708-0013-2mg
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0708-0013-4mg
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0708-0013-2μmol
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0708-0013-25mg
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0708-0013-50mg
2-[(4-ethoxyphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
307542-06-9 90%+
50mg
$160.0 2023-05-17

2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione 関連文献

2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dioneに関する追加情報

Introduction to 2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione (CAS No. 307542-06-9)

2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 307542-06-9, belongs to a class of heterocyclic derivatives that exhibit promising properties for further exploration in drug discovery and development. The molecular structure of this compound incorporates key functional groups, including an ethoxyphenyl moiety and a piperidine ring, which are known to contribute to its pharmacological profile.

The significance of 2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione lies in its potential applications as a lead compound for the synthesis of novel therapeutic agents. The presence of both aromatic and heterocyclic components in its structure suggests that it may interact with biological targets in multiple ways, making it a valuable candidate for further investigation. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with greater precision, thereby accelerating the drug discovery process.

In the context of modern pharmaceutical research, the development of new molecular entities with improved efficacy and safety profiles is paramount. 2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione represents a promising candidate due to its structural complexity and the potential for multiple interactions with biological receptors. The ethoxyphenyl group, in particular, is known for its ability to modulate receptor activity through hydrophobic interactions and π-stacking effects, while the piperidine ring contributes to metabolic stability and solubility.

Recent studies have highlighted the importance of hybrid molecules that combine features from different chemical scaffolds to achieve enhanced pharmacological properties. The naphthalene core in 2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione provides a rigid framework that can be optimized for binding to specific targets, while the amino group offers opportunities for further derivatization to improve pharmacokinetic parameters. These structural features make it an attractive starting point for designing molecules with tailored biological activities.

The synthesis of 2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this compound efficiently. The use of these techniques not only simplifies the synthetic route but also allows for the introduction of structural modifications that can fine-tune its biological properties.

From a medicinal chemistry perspective, 2-(4-ethoxyphenyl)amino-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione has been investigated for its potential role in addressing various therapeutic challenges. Its structural motifs suggest applications in areas such as central nervous system (CNS) disorders, inflammation, and metabolic diseases. The ability of this compound to interact with multiple targets makes it a versatile tool for exploring new drug mechanisms. Additionally, its chemical stability and compatibility with standard drug formulation techniques enhance its feasibility as a candidate for clinical development.

The integration of high-throughput screening (HTS) technologies has further accelerated the evaluation of compounds like 2-(4-ethoxyphenyl)amino-3-(piperidin-1-y l)-1,4-dihydronaphthalene - 1 , 4 - dione in drug discovery pipelines. By rapidly testing large libraries of compounds against various biological assays, researchers can identify promising candidates with minimal experimental effort. This approach has been instrumental in validating the biological relevance of novel scaffolds and has paved the way for more targeted investigations.

In conclusion, 2 - ( 4 - ethoxyphen y l ) amino - 3 - ( piperidin - 1 - y l ) - 1 , 4 - dihydronaphthalene - 1 , 4 - dione ( CAS No . 307542 - 06 - 9 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications . Its molecular design offers opportunities for further optimization through synthetic chemistry and computational modeling , making it a valuable asset in the quest for novel therapeutic agents . As research continues to uncover new biological targets and mechanisms , compounds like this are poised to play a crucial role in addressing unmet medical needs.

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